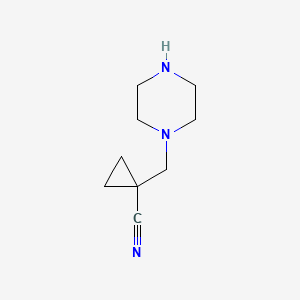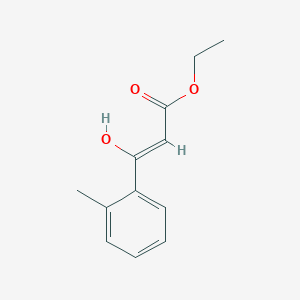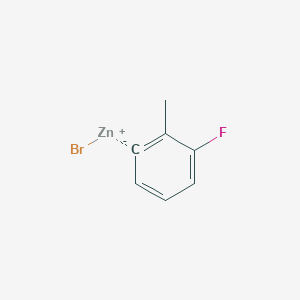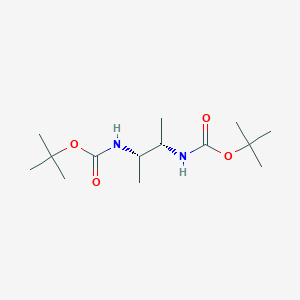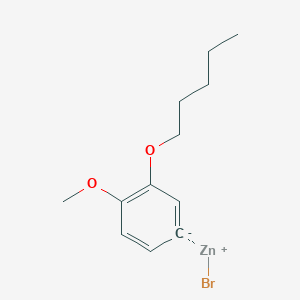
4-Methoxy-3-n-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-N-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-N-pentyloxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-N-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The zinc reagent can be prepared in situ or used as a pre-formed reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often produced in large, commercial quantities and can be customized in terms of packaging sizes .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-N-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary product is a new carbon-carbon bond, while substitution reactions yield a variety of organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-N-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: It is used in the production of fine chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-N-pentyloxyphenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc compound and allows for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
4-Methoxy-4-oxobutylzinc bromide: Shares similar reactivity and applications.
Uniqueness
4-Methoxy-3-N-pentyloxyphenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis.
Propiedades
Fórmula molecular |
C12H17BrO2Zn |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-2-pentoxybenzene-4-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-3-4-7-10-14-12-9-6-5-8-11(12)13-2;;/h5,8-9H,3-4,7,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZHHHCHGQQYDLOM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


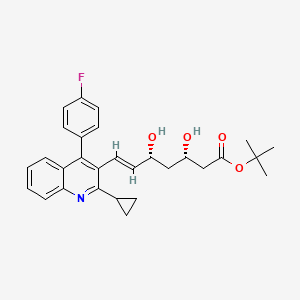
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
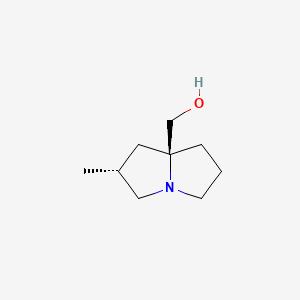
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
